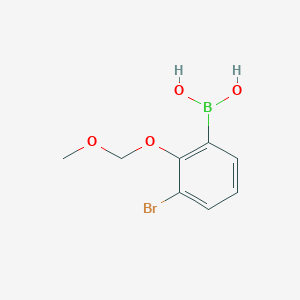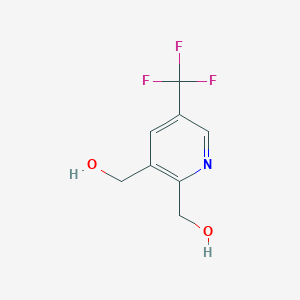
(5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(三氟甲基)吡啶-2,3-二基)二甲醇: 是一种有机化合物,其特征在于吡啶环上连接着一个三氟甲基,在2位和3位上分别连接着两个羟甲基。
准备方法
合成路线和反应条件
合成 (5-(三氟甲基)吡啶-2,3-二基)二甲醇通常需要进行多步有机反应。一种常用的方法是从吡啶衍生物的卤化开始,然后通过亲核取代引入三氟甲基。最后一步涉及中间体的还原,以引入羟甲基。
卤化: 在受控条件下,使用氯或溴等试剂对吡啶进行卤化。
三氟甲基化: 卤代吡啶与三氟甲基碘化物或三氟甲基磺酸酯等三氟甲基化试剂发生亲核取代。
还原: 使用锂铝氢化物 (LiAlH4) 等还原剂还原中间体,以引入羟甲基。
工业生产方法
在工业环境中,(5-(三氟甲基)吡啶-2,3-二基)二甲醇的生产可能涉及连续流反应器,以优化反应条件并提高产率。仔细选择催化剂和溶剂以提高每一步的效率,并采用蒸馏和结晶等纯化技术来获得高纯度的最终产品。
化学反应分析
反应类型
氧化: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂将羟甲基氧化成醛或羧酸。
还原: 该化合物可以使用强还原剂进一步还原成伯醇或烷烃。
常用试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 锂铝氢化物,硼氢化钠。
溶剂: 四氢呋喃 (THF),二氯甲烷 (DCM)。
主要产物
氧化: 生成醛或羧酸。
还原: 生成伯醇或烷烃。
取代: 引入胺、醚或酯等官能团。
科学研究应用
化学
在化学中,(5-(三氟甲基)吡啶-2,3-二基)二甲醇用作合成更复杂分子的构建块。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而受到关注。三氟甲基已知可增强化合物的代谢稳定性和生物利用度,使得 (5-(三氟甲基)吡啶-2,3-二基)二甲醇成为药物开发的候选者。
医学
在医学中,该化合物的衍生物因其潜在的治疗效果而受到探索。三氟甲基的存在可以改善药物的药代动力学特性,从而提高疗效并减少副作用。
工业
在工业领域,(5-(三氟甲基)吡啶-2,3-二基)二甲醇用于生产农用化学品,例如除草剂和杀菌剂。其独特的化学性质使其成为旨在保护作物免受病虫害的制剂中的有效成分。
作用机制
(5-(三氟甲基)吡啶-2,3-二基)二甲醇的作用机制涉及它与特定分子靶标的相互作用。三氟甲基可以增强该化合物与酶或受体的结合亲和力,从而调节生物学途径。羟甲基可以参与氢键,进一步稳定与靶分子之间的相互作用。
相似化合物的比较
类似化合物
2,3-二氯-5-(三氟甲基)吡啶: 结构相似,但用氯原子代替羟甲基。
5-(三氟甲基)吡啶-2,3-二羧酸: 含有羧酸基团,而不是羟甲基。
5-(三氟甲基)吡啶-2,3-二胺: 含有胺基团,而不是羟甲基。
独特性
(5-(三氟甲基)吡啶-2,3-二基)二甲醇因同时具有三氟甲基和羟甲基而具有独特之处。这种组合赋予了不同的化学性质,如增加的亲脂性和形成氢键的能力,这可以增强其反应性和与生物靶标的相互作用。
属性
分子式 |
C8H8F3NO2 |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-5-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-5(3-13)7(4-14)12-2-6/h1-2,13-14H,3-4H2 |
InChI 键 |
KBMIWVRBORPLML-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1CO)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)


![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B12100141.png)

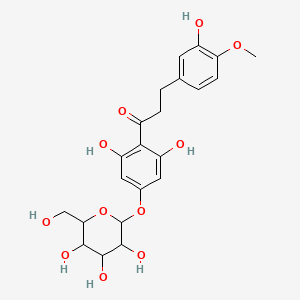
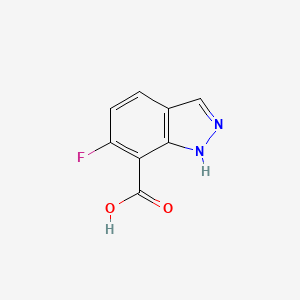
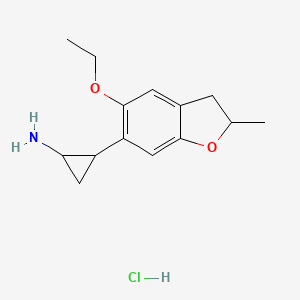
![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)
![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)
